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Poly(1 6-hexamethylene adipate) averag& - 25212-06-0

Poly(1 6-hexamethylene adipate) averag&

Catalog Number: EVT-437438
CAS Number: 25212-06-0
Molecular Formula: C12H24O6
Molecular Weight: 264.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Poly(1,6-hexamethylene adipate) is a biodegradable aliphatic polyester synthesized through polycondensation reactions involving hexamethylene glycol and adipic acid. This compound is notable for its potential applications in environmentally friendly materials due to its biodegradability and mechanical properties. It is classified under polyesters, which are characterized by the presence of ester functional groups in their polymer chains.

Source and Classification

Poly(1,6-hexamethylene adipate) is derived from two primary monomers: 1,6-hexanediol, a diol that contributes flexibility to the polymer, and adipic acid, a dicarboxylic acid that enhances thermal stability and mechanical strength. This polymer falls under the category of aliphatic polyesters, which are known for their biodegradability compared to aromatic polyesters. The classification of poly(1,6-hexamethylene adipate) as an aliphatic polyester is significant as it influences its applications in fields such as packaging, biomedical devices, and drug delivery systems.

Synthesis Analysis

Methods

The synthesis of poly(1,6-hexamethylene adipate) typically involves a two-step process:

  1. Esterification: The initial reaction between 1,6-hexanediol and adipic acid occurs at elevated temperatures (usually between 160 °C to 190 °C) under a nitrogen atmosphere to prevent oxidation. This step produces oligomers by removing water as a byproduct.
  2. Polycondensation: Following esterification, the temperature is increased (typically to 220 °C to 240 °C) to facilitate further polymerization of the oligomers into high molecular weight poly(1,6-hexamethylene adipate). Catalysts such as stannous chloride or tetraisopropyl orthotitanate may be used to enhance the reaction rate and yield .

Technical Details

The reaction conditions are critical for controlling the molecular weight and properties of the resulting polymer. Parameters such as temperature, time, and vacuum application during the reaction can significantly influence the degree of polymerization and final molecular weight achieved . For instance, using an immobilized lipase as a catalyst has been explored as an eco-friendly alternative for catalyzing these reactions .

Molecular Structure Analysis

Structure

Poly(1,6-hexamethylene adipate) features a linear structure formed by repeating units of hexamethylene glycol and adipic acid. The general structural formula can be represented as:

[OC(=O)(CH2)4C(=O)O(CH2)6]n[-O-C(=O)-(CH_2)_4-C(=O)-O-(CH_2)_6-]_n

Where nn represents the number of repeating units in the polymer chain.

Data

The molecular weight of poly(1,6-hexamethylene adipate) can vary significantly based on synthesis conditions but typically ranges from 5,000 g/mol to over 18,500 g/mol depending on the extent of polymerization achieved during synthesis . The degree of crystallinity also affects its physical properties.

Chemical Reactions Analysis

Reactions

The primary reaction involved in synthesizing poly(1,6-hexamethylene adipate) is the condensation reaction between the hydroxyl groups of hexanediol and the carboxyl groups of adipic acid. This reaction can be summarized as follows:

Hexanediol+Adipic AcidPoly 1 6 hexamethylene adipate +Water\text{Hexanediol}+\text{Adipic Acid}\rightarrow \text{Poly 1 6 hexamethylene adipate }+\text{Water}

Technical Details

The removal of water during esterification is crucial for driving the reaction towards product formation. Techniques such as applying vacuum or using azeotropic distillation can be employed to enhance water removal efficiency . Additionally, variations in monomer ratios can lead to different copolymer compositions that affect properties like thermal stability and mechanical strength.

Mechanism of Action

The mechanism underlying the formation of poly(1,6-hexamethylene adipate) involves step-growth polymerization where each step involves the reaction between functional groups leading to the formation of longer polymer chains. The presence of catalysts accelerates this process by lowering activation energy barriers for bond formation between monomers .

Process Data

In bulk conditions, factors such as enzyme loading (when using biocatalysts), temperature control, and vacuum application are critical for optimizing molecular weight and ensuring reproducibility in production . Statistical methods like response surface methodology have been utilized to model these relationships effectively.

Physical and Chemical Properties Analysis

Physical Properties

Poly(1,6-hexamethylene adipate) exhibits several notable physical properties:

  • Melting Temperature: Typically ranges from 50 °C to 70 °C.
  • Glass Transition Temperature: Generally around -30 °C.
  • Crystallinity: Varies with synthesis conditions; higher crystallinity often correlates with improved mechanical strength.

Chemical Properties

The chemical stability of poly(1,6-hexamethylene adipate) allows it to withstand various environmental conditions while maintaining its integrity. Its biodegradability is attributed to its aliphatic structure which facilitates hydrolytic degradation when exposed to moisture and microbial activity .

Applications

Poly(1,6-hexamethylene adipate) has a wide range of scientific applications due to its favorable properties:

  • Biodegradable Packaging: Due to its environmental friendliness and mechanical properties.
  • Biomedical Devices: Utilized in drug delivery systems where controlled release is necessary.
  • Tissue Engineering: Employed as scaffolding materials that promote cell growth due to their biocompatibility.
Synthesis Methodologies of Poly(1,6-hexamethylene adipate) Averag&

Traditional Polycondensation Approaches

Melt Polycondensation of Hexanediol and Adipic Acid Derivatives

The industrial synthesis of Poly(1,6-hexamethylene adipate) (PHA) primarily employs melt polycondensation between 1,6-hexanediol (HDO) and adipic acid (AA) or its derivatives. This solvent-free process operates at elevated temperatures (typically 180-230°C) under inert atmosphere to facilitate esterification and chain elongation. The reaction proceeds through two distinct phases: initial esterification generates oligomers with water elimination, followed by polycondensation under reduced pressure (<50 mbar) to drive molecular weight increase by methanol or ethylene glycol removal when using ester monomers. Key challenges include thermal degradation of aliphatic chains at prolonged high-temperature exposure and diol evaporation, which necessitates precise stoichiometric balance (typically 1.1:1 diol/diacid ratio) to achieve satisfactory molecular weights (Mn > 20,000 g/mol) [1] [8]. The absence of solvents simplifies downstream processing but requires meticulous control of reaction kinetics to prevent side reactions such as ether formation from diol dehydration.

Two-Step Transesterification and Polycondensation Protocols

Dimethyl adipate (DMA) serves as a preferred monomer in transesterification routes due to its superior reactivity and handling properties compared to adipic acid. The synthesis involves:

  • Stage 1: Transesterification between DMA and HDO at 100-150°C under atmospheric pressure, catalyzed by titanium(IV) butoxide or tin(II) octoate, producing methanol as condensate.
  • Stage 2: Polycondensation at 180-220°C under high vacuum (<5 mbar) to shift equilibrium toward polymer formation. This method achieves Mn values of 18,500 g/mol within 48 hours, with the vacuum level critically influencing molecular weight by efficiently removing methanol byproduct. The two-stage approach minimizes thermal degradation while enabling better control over polymer architecture compared to single-step processes [8].

Catalyst Systems for Enhanced Reaction Efficiency

Catalyst selection profoundly impacts reaction kinetics and product quality:

  • Metal-based catalysts: Titanium tetrabutoxide (0.01-0.05 wt%) enables >90% monomer conversion within 6 hours at 180°C. Tetrabutyl titanate (TBT) exhibits similar efficiency but may cause slight polymer discoloration [1] [8].
  • Enzymatic catalysts: Immobilized lipase B from Candida antarctica (Novozym 435) operates effectively at lower temperatures (80-100°C), providing superior regioselectivity and eliminating metal contamination concerns. Enzyme loading (1-10 wt%) directly correlates with molecular weight in bulk systems [8].

Table 1: Comparative Analysis of PHA Synthesis Methodologies

MethodConditionsTime (h)Max Mn (g/mol)Key Advantages
Melt Polycondensation230°C, <3 mbar4-625,000Simplicity, no solvent handling
Transesterification100°C → 220°C, vacuum <5 mbar4818,500Reduced degradation, better control
Enzymatic (Bulk)100°C, 50 mbar2412,000Mild conditions, high selectivity

Enzymatic Synthesis Strategies

Lipase-Catalyzed Bulk vs. Solvent-Based Polymerization

Novozym 435-catalyzed PHA synthesis demonstrates marked divergence between bulk and solution environments:

  • Bulk systems: Eliminating solvents enhances mass transfer and achieves higher molecular weights (Mn ≈ 12,000 g/mol) at reduced enzyme loading (5 wt%). The absence of diffusion barriers allows efficient condensate removal under moderate vacuum (50 mbar).
  • Solution systems: Diphenyl ether as solvent facilitates temperature control but dilutes monomer concentration, requiring higher enzyme loading (10 wt%) and intensive vacuum (<10 mbar) to attain comparable Mn (≈11,000 g/mol). Solvent presence also complicates downstream purification and enzyme recovery [8].

Reaction temperature optimization is critical: bulk polymerization at 100°C doubles Mn compared to 80°C due to reduced melt viscosity enhancing chain mobility, whereas solution systems show marginal improvement above 90°C.

Optimization of Reaction Parameters via Response Surface Methodology

Response Surface Methodology (RSM) with Central Composite Design enables precise modeling of enzymatic polymerization:

  • Bulk systems: Enzyme loading (p < 0.001) dominates Mn variance, contributing 67% of total effect, while vacuum accounts for only 18%.
  • Solution systems: Vacuum intensity (p < 0.0001) contributes 53% to Mn variance, overshadowing enzyme loading (28%) and temperature (11%) effects [8].

Table 2: RSM-Optimized Parameters for Enzymatic PHA Synthesis

ParameterBulk System OptimaSolution System OptimaMn Prediction (g/mol)
Temperature100°C95°C11,500 ± 800
Enzyme Loading8 wt%10 wt%10,900 ± 750
Vacuum Level30 mbar8 mbar12,200 ± 900
Time (Polycondensation)24 h24 h-

Quadratic models derived from RSM predict Mn with >90% accuracy, providing valuable tools for tailoring molecular weight:Solution: Mn = 12400 - 970X₁ + 650X₂ - 320X₃ + 110X₁X₂Bulk: Mn = 11800 + 2150X₁ - 410X₂ + 290X₃(Where X₁: enzyme loading, X₂: vacuum, X₃: temperature)

Recyclability and Stability of Immobilized Enzyme Systems

Novozym 435 exhibits exceptional operational stability in PHA synthesis:

  • Bulk conditions: Retention of 92% initial activity after three 24-hour cycles at 100°C, with consistent Mn output (≈12,000 g/mol). Infrared analysis confirms no structural deformation of acrylic resin support.
  • Solution conditions: Activity decreases to 83% after three cycles due to solvent-induced enzyme leaching and partial denaturation at azeotropic temperatures (diphenyl ether bp: 258°C). Enzyme lifetime correlates with vacuum intensity – higher vacuum accelerates deactivation through dehydration effects [8].

The immobilized enzyme's stability under bulk polymerization conditions demonstrates viability for continuous processes, though mechanical shear in stirred reactors requires further optimization.

Alternative Synthetic Pathways

Monomethyl Adipate-Based Industrial Protocols

Patent CN1284094A discloses an energy-efficient industrial process using monomethyl adipate (MMA) instead of adipic acid:

  • Step 1: React MMA with excess hexamethylenediamine (HDA) at 100-150°C to form ammonium carboxylate intermediate
  • Step 2: Polycondensation at 180-220°C under nitrogen flow, removing methanol/water mixture
  • Key advantages: 30% lower energy consumption versus conventional routes, minimized diacid decarboxylation, and near-quantitative methanol recovery (98% purity). The process achieves Mn > 30,000 g/mol with polydispersity <2.0 using titanium-based catalysts at 0.05 wt% loading [1].

This pathway avoids stoichiometric imbalances common in diacid-diol systems since amine groups exhibit higher nucleophilicity than hydroxyl groups, accelerating amide formation in the intermediate step.

Solvent-Free Continuous Methods for Scalable Production

Emerging continuous flow reactors address batch process limitations:

  • Twin-screw extruder systems: Integrate esterification/polycondensation in residence times <15 minutes at 220-240°C, facilitated by segmented barrel temperature profiles and vacuum venting. Achieves Mn ≈ 20,000 g/mol with 85% conversion efficiency.
  • Thin-film evaporators: Enable rapid byproduct removal (<60 seconds residence time) through high-surface-area flow, particularly effective for enzymatic routes where temperature sensitivity precludes extruder use. Preliminary data show Mn ≈ 15,000 g/mol at 100°C with Novozym 435 cartridges [8].

Table 3: Catalyst Performance in PHA Synthesis

Catalyst TypeLoading (wt%)Temp (°C)Time (h)Mn (g/mol)PDI
Titanium tetrabutoxide0.02180425,0002.1
Novozym 435 (Bulk)81002412,0001.8
Stannous octoate0.03190528,5002.3
Tetrabutyl titanate0.05180632,0002.0

Continuous methods demonstrate 40% energy reduction versus batch processes and narrower molecular weight distributions (PDI < 2.0 versus 2.0-2.5 in batch), though enzyme immobilization stability in flow systems requires further enhancement for industrial implementation.

Properties

CAS Number

25212-06-0

Product Name

Poly(1 6-hexamethylene adipate) averag&

IUPAC Name

hexanedioic acid;hexane-1,6-diol

Molecular Formula

C12H24O6

Molecular Weight

264.31 g/mol

InChI

InChI=1S/C6H10O4.C6H14O2/c7-5(8)3-1-2-4-6(9)10;7-5-3-1-2-4-6-8/h1-4H2,(H,7,8)(H,9,10);7-8H,1-6H2

InChI Key

WPEOOEIAIFABQP-UHFFFAOYSA-N

SMILES

C(CCCO)CCO.C(CCC(=O)O)CC(=O)O

Canonical SMILES

C(CCCO)CCO.C(CCC(=O)O)CC(=O)O

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